Hexadecyldimethylamine

Description

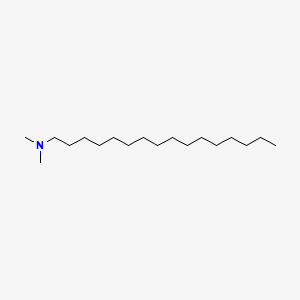

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUVTZJQOJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026924, DTXSID801022423 | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylhexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylhexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl palmitamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PALMITAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexadecyldimethylamine: Physicochemical Properties, Synthesis, and Advanced Applications

Introduction: Defining a Key Amphiphile

Hexadecyldimethylamine (HDMA), also known as N,N-Dimethylhexadecan-1-amine or cetyldimethylamine, is a tertiary amine featuring a long C16 alkyl chain (hexadecyl group) attached to a dimethylamino head group.[1][2] This molecular architecture imparts an amphiphilic nature, with a nonpolar, hydrophobic tail and a polar, hydrophilic head, positioning HDMA as a critical intermediate in the chemical industry.[1][3] While insoluble in water, it is readily soluble in organic solvents like alcohol.[4][5] At room temperature, it typically exists as a clear to yellowish liquid or waxy solid with a characteristic fish-like or amine-like odor.[2][6] Its primary industrial significance lies in its role as a precursor for a wide array of surfactants, including quaternary ammonium compounds ("quats"), amine oxides, and betaines, which are foundational components in personal care products, industrial cleaners, textile processing, and oilfield applications.[3][4][7] Beyond its traditional use, the unique properties of HDMA are being leveraged in advanced scientific fields, particularly in the formulation of sophisticated drug delivery systems and the synthesis of functional nanomaterials. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, analytical characterization, and key applications for researchers and development professionals.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application. The physicochemical characteristics of this compound dictate its behavior in various systems, from simple solutions to complex biological or material science formulations.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below for easy reference. These values represent a consensus from various chemical data sources and may vary slightly depending on purity and measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 112-69-6 | [1][4] |

| Molecular Formula | C₁₈H₃₉N | [2][4] |

| Molecular Weight | 269.51 g/mol | [1][2][4] |

| Appearance | Clear, colorless to yellowish liquid or waxy solid | [1][6][8] |

| Odor | Fish-like, amine-like | [2][6] |

| Melting Point | Approx. 10 - 12 °C | [1][4][9] |

| Boiling Point | Approx. 300 - 320 °C (at 760 mmHg); 148 °C (at 2 mmHg) | [1][4][6][10] |

| Density | Approx. 0.801 g/mL at 20 °C | [4][5][9] |

| Flash Point | Approx. 135 - 147 °C | [1][9][10] |

| Refractive Index (n²⁰/D) | ~1.444 | [4][9][10] |

| Water Solubility | Insoluble | [5][6][9][10] |

| Solvent Solubility | Soluble in alcohol, ethanol, acetone, chloroform (slightly), methanol (slightly) | [4][5][6][10] |

| Predicted pKa | 9.78 ± 0.28 | [6][9][10] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of HDMA. Based on its molecular structure, the following spectral features are expected:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : As a tertiary amine, HDMA will not exhibit the characteristic N-H stretching bands seen in primary and secondary amines (typically 3300-3500 cm⁻¹).[11] The spectrum will be dominated by C-H stretching vibrations from the long alkyl chain and the methyl groups, appearing as strong absorptions in the 2850-2960 cm⁻¹ region. The C-N stretching vibration for an aliphatic amine is expected to appear as a medium to weak band in the 1020-1250 cm⁻¹ range.[11][12] Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region (~1375 cm⁻¹ and ~1465 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a clear map of the hydrogen environments.[13] A sharp singlet integrating to six protons (6H) is expected for the two equivalent methyl groups on the nitrogen atom. The long hexadecyl chain will show a series of overlapping multiplets for the methylene (CH₂) groups, with the terminal methyl (CH₃) group appearing as a distinct triplet. The methylene group adjacent to the nitrogen (α-CH₂) will be deshielded and appear further downfield than the other methylene groups.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each carbon environment.[14] The two methyl carbons attached to the nitrogen will produce a single signal. The sixteen carbons of the alkyl chain will each give a signal, though some may overlap, with the carbon adjacent to the nitrogen (Cα) being the most downfield among the chain carbons.[14][15]

-

Section 2: Chemical Reactivity and Amphiphilic Behavior

The utility of HDMA stems directly from its chemical structure: a basic tertiary amine head group and a long, nonpolar alkyl tail.

Reactivity at the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes HDMA a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron pair donor). Its predicted pKa of ~9.78 indicates it is a weak base that readily reacts with acids in exothermic neutralization reactions to form salts.[6][9][16] This basicity is fundamental to its role as a pH-responsive agent in certain formulations.

As a nucleophile, the tertiary amine group is a key reactive site for producing a variety of cationic and zwitterionic surfactants.[3][17] These reactions are central to its industrial importance.

Caption: Key synthetic pathways from this compound.

Self-Assembly and Micelle Formation

The defining characteristic of HDMA and its derivatives is their amphiphilicity. In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between their hydrophobic alkyl tails and water.[17] This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly.[17]

Below a specific concentration, the molecules may align at interfaces (e.g., air-water), reducing surface tension. However, above a threshold known as the Critical Micelle Concentration (CMC) , they spontaneously aggregate to form ordered structures called micelles.[5] In a conventional micelle in water, the hydrophobic tails sequester themselves into a nonpolar core, while the hydrophilic amine head groups form a shell that interfaces with the surrounding water.[5][17] This process is a dynamic equilibrium between micelles and free surfactant molecules (monomers).[5]

Caption: Spontaneous self-assembly of HDMA into a micelle.

Section 3: Advanced Applications in Research and Drug Development

The unique physicochemical properties of HDMA make it more than just a simple intermediate. It is an enabling molecule for creating advanced materials and therapeutic delivery systems.

Synthesis of Mesoporous Silica Nanoparticles (MSNs)

HDMA has been employed as a crucial agent in the synthesis of MSNs, which are highly valued for their large surface area, tunable pore sizes, and potential as drug carriers.[16][18] In these syntheses, HDMA can act as a "swelling agent" or "pore size mediator".[16] The underlying mechanism involves the HDMA molecules intercalating into the primary surfactant template (e.g., cetyltrimethylammonium bromide, CTAB) micelles. The long, hydrophobic C16 tails of HDMA penetrate the hydrophobic core of the CTAB micelles, causing them to expand.[19][20] As the silica precursor (like tetraethyl orthosilicate, TEOS) hydrolyzes and condenses around this expanded micellar template, the resulting silica structure forms with larger pores.[18][20] After synthesis, the organic template, including the HDMA, is removed through calcination or solvent extraction, leaving behind a porous silica network with an engineered pore diameter.

Component of Lipid Nanoparticle (LNP) Drug Delivery Systems

The development of mRNA vaccines and therapies has highlighted the critical role of lipid nanoparticles (LNPs) as delivery vehicles.[21][22] These systems are typically composed of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEG-lipid.[21] The ionizable lipid is arguably the most important component, responsible for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cell cytoplasm.

Tertiary amines like HDMA serve as foundational structures for designing novel ionizable lipids.[23] At the acidic pH of formulation, the amine is protonated, allowing it to electrostatically bind and compact mRNA. In the bloodstream (pH ~7.4), the lipid is largely neutral, reducing nonspecific interactions. Upon endocytosis into a target cell, the LNP enters the acidic environment of the endosome (pH 5-6). Here, the tertiary amine becomes protonated again. This positive charge is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into protein. The long hexadecyl chain contributes to the overall lipid structure and stability of the nanoparticle.[24][25]

Section 4: Experimental Methodologies

To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and characterization of HDMA are essential.

Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis via the nucleophilic substitution of 1-bromohexadecane with dimethylamine.[1]

Materials:

-

1-Bromohexadecane

-

Dimethylamine (e.g., 40% solution in water or 2M solution in ethanol)

-

Ethanol (anhydrous)

-

Sodium hydroxide (or other suitable base)

-

Toluene or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromohexadecane (1.0 equivalent) in ethanol.

-

Add an excess of dimethylamine solution (e.g., 2-3 equivalents) to the flask. The excess drives the reaction to completion.

-

Add a base such as sodium hydroxide (1.1 equivalents) to neutralize the hydrobromic acid byproduct formed during the reaction.

-

Heat the reaction mixture to reflux (the boiling point of the solvent, ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the residue in a mixture of water and an organic extraction solvent (e.g., toluene). Transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine to remove any remaining salts and impurities.

-

Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable compounds.[6][26] For a base like HDMA, this involves titrating an acidified solution of the amine with a standardized base.

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Steps:

-

Instrument Calibration : Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]

-

Sample Preparation : Prepare a solution of this compound (e.g., 1 mM). Due to its insolubility in water, a co-solvent system (e.g., methanol-water) may be required.[9] A constant ionic strength should be maintained, for instance, by adding 0.15 M potassium chloride.[6]

-

Acidification : Transfer a known volume (e.g., 20 mL) of the sample solution to a titration vessel.[6] Using a standardized acid (e.g., 0.1 M HCl), adjust the initial pH of the solution to ~2.0. This ensures that all amine molecules are fully protonated (C₁₆H₃₃N⁺H(CH₃)₂).[6]

-

Titration : Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[6][10]

-

Data Recording : After each addition of NaOH, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added. Continue this process until the pH reaches a plateau in the high alkaline range (e.g., pH 12).[6]

-

Data Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation : The equivalence point is the point of maximum slope (inflection point) on the curve, where all the protonated amine has been neutralized. The pKa corresponds to the pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

-

Replication : For robust data, the titration should be performed in triplicate.[6]

Section 5: Safety, Handling, and Storage

This compound is a chemical that requires careful handling. It may cause irritation upon contact with skin, eyes, and mucous membranes and may be toxic if ingested, inhaled, or absorbed through the skin.[2][6][16] It is also a combustible material.[16][19]

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.

-

Storage : Store in a cool, dry, dark location in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[6][16]

-

Fire : Use dry chemical, CO₂, or alcohol-resistant foam for small fires.[2]

Conclusion

This compound is a deceptively simple molecule whose value extends far beyond its role as a chemical intermediate. Its well-defined amphiphilic structure provides a versatile platform for creating a vast range of surfactants with tailored properties. For researchers and drug development professionals, an in-depth understanding of its physicochemical properties—from its basicity and reactivity to its self-assembly behavior—is crucial. This knowledge unlocks its potential in sophisticated applications, including the rational design of ionizable lipids for next-generation nucleic acid therapies and the precision engineering of mesoporous nanomaterials for controlled release. As advancements in these fields continue, the importance of foundational molecules like this compound will only continue to grow.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Hexadecyl Dimethylamine [whamine.com]

- 4. researchgate.net [researchgate.net]

- 5. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP03332F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. mdpi.com [mdpi.com]

- 11. analyzetest.com [analyzetest.com]

- 12. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. m.youtube.com [m.youtube.com]

- 16. This compound | 112-69-6 [chemicalbook.com]

- 17. fiveable.me [fiveable.me]

- 18. longdom.org [longdom.org]

- 19. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]

- 21. An overview of lipid constituents in lipid nanoparticle mRNA delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 25. researchgate.net [researchgate.net]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Critical micelle concentration of Hexadecyldimethylamine

An In-Depth Technical Guide to the Critical Micelle Concentration of Hexadecyldimethylamine

Abstract

This compound (C₁₈H₃₉N) is a tertiary amine that serves as a crucial intermediate in the synthesis of a diverse range of surfactants, including quaternary ammonium compounds, amine oxides, and betaines.[1][2] Its amphiphilic nature, characterized by a long C16 hydrophobic alkyl chain and a polar dimethylamine head group, governs its self-assembly in solution to form micelles.[3] The concentration at which this spontaneous aggregation occurs is known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the physicochemical properties and functional efficacy of the surfactant system.[4] This guide provides a comprehensive exploration of the principles of micellization for this compound, details authoritative experimental methodologies for CMC determination, and discusses the key factors influencing this critical value. It is intended for researchers, scientists, and formulation experts in drug development, materials science, and chemical manufacturing.

Introduction to this compound: Physicochemical Profile

This compound, also known as N,N-Dimethyl-1-hexadecanamine, is a versatile chemical intermediate with the molecular formula C₁₈H₃₉N and a molecular weight of 269.51 g/mol .[1][5] It typically presents as a clear to pale yellow liquid or waxy solid, depending on the ambient temperature, with a melting point of approximately 12°C.[1][6] A key characteristic is its insolubility in water but good solubility in organic solvents like alcohols.[3][6]

Its primary industrial value lies in its role as a precursor to more complex surfactants.[5] These derivatives are integral to a wide array of applications, from personal care products and industrial cleaning agents to textile softeners and corrosion inhibitors in oilfield operations.[1][5][6] The performance in these applications is intrinsically linked to the molecule's surface activity and its ability to form micelles.

The head group of this compound, a tertiary amine, imparts a pH-dependent character. At acidic pH, the amine group becomes protonated, and the molecule behaves as a cationic surfactant. At neutral or alkaline pH, it remains non-ionic. This property is a critical consideration when measuring and interpreting its CMC.[7]

The Phenomenon of Micellization

Surfactant molecules are amphiphilic, meaning they possess both a water-repelling (hydrophobic) tail and a water-attracting (hydrophilic) head.[8] When introduced into an aqueous medium at low concentrations, these molecules, or monomers, preferentially adsorb at interfaces, such as the air-water interface. This alignment, with the hydrophobic tails oriented away from the water, disrupts the cohesive energy of the water molecules and reduces the surface tension of the solution.[8]

As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond this point, a thermodynamically favorable process of self-assembly begins within the bulk solution. The hydrophobic tails aggregate to minimize their contact with water, forming a non-polar core, while the hydrophilic heads form a protective outer shell, or corona, that remains in contact with the aqueous environment. These supramolecular aggregates are known as micelles.[9][10]

The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant at which the formation of micelles begins.[4] Above the CMC, the concentration of free monomers in the solution remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[11][12] This transition is not a single point but a narrow concentration range, and it is marked by an abrupt change in several physical properties of the solution, including surface tension, conductivity, osmotic pressure, and turbidity.[10][13] Accurately determining the CMC is therefore essential for optimizing formulations, as properties like solubilization and detergency are directly proportional to the number of micelles present.[9]

Caption: Logical flow of surfactant behavior leading to micellization.

Factors Influencing the CMC of this compound

The precise CMC value is not an immutable constant but is highly sensitive to both the molecular structure of the surfactant and the properties of the solution.

-

Molecular Structure: The balance between the hydrophobic and hydrophilic portions of the molecule is paramount. An increase in the length of the hydrophobic alkyl chain (the C16 tail in this case) enhances the driving force for micellization to escape the aqueous environment, resulting in a lower CMC.[11][14]

-

pH of the Medium: For this compound, pH is a dominant factor.[7]

-

Acidic pH (e.g., < 6): The dimethylamine head group becomes protonated (-N⁺H(CH₃)₂), transforming the molecule into a cationic surfactant. The resulting electrostatic repulsion between the positively charged head groups opposes micelle formation, leading to a higher CMC.

-

Alkaline pH (e.g., > 8): The head group remains in its neutral, non-ionic state. With no electrostatic repulsion, aggregation is more favorable, resulting in a significantly lower CMC.

-

-

Presence of Electrolytes: When in its cationic form (at low pH), the addition of salts (e.g., NaCl, KBr) dramatically lowers the CMC.[11][14] The salt's anions (counter-ions) cluster around the cationic head groups, shielding the electrostatic repulsion and facilitating micelle formation at a lower surfactant concentration.[7] This effect is negligible when the surfactant is in its non-ionic state.

-

Temperature: The effect of temperature is complex. For many ionic surfactants, the impact is relatively small over a moderate range.[14] However, for non-ionic surfactants, an increase in temperature can disrupt the hydration shell around the hydrophilic head group, making it effectively more hydrophobic and thus lowering the CMC.[14][15]

| Factor | Condition | Expected Effect on CMC of this compound | Rationale |

| pH | Decrease (Acidic) | Increase | Protonation of amine head leads to electrostatic repulsion.[7] |

| Increase (Alkaline) | Decrease | Head group is non-ionic, eliminating electrostatic repulsion. | |

| Electrolytes | Addition to acidic solution | Decrease | Counter-ions shield head group repulsion.[11][14] |

| Addition to alkaline solution | Minimal to no effect | No ionic charge to shield.[14] | |

| Temperature | Increase | Likely Decrease | Dehydration of the polar head group favors micellization.[14] |

Authoritative Methodologies for CMC Determination

The determination of the CMC relies on monitoring a physical property of the surfactant solution as a function of its concentration. The concentration corresponding to the abrupt change in the slope of this plot is taken as the CMC.[4] Three robust and widely adopted methods are detailed below.

Surface Tensiometry

This is often considered the standard method for CMC determination due to its direct measurement of surface activity.[10]

Causality & Principle: Surfactant monomers adsorb at the air-water interface, reducing the solution's surface tension. Once the interface is saturated and micelles begin to form in the bulk, the concentration of free monomers remains constant. Consequently, the surface tension ceases to decrease and plateaus.[12][13] The CMC is identified as the concentration at this transition point.[8]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water, ensuring the concentration is well above the expected CMC. If pH control is needed, use an appropriate buffer system.

-

Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. It is advisable to space the concentrations logarithmically.

-

Instrumentation: Calibrate a tensiometer, typically using the Du Noüy ring or Wilhelmy plate method, according to the manufacturer's instructions.[16] Ensure the platinum ring or plate is meticulously cleaned before each measurement (e.g., rinsing with solvent and flaming to red heat).[16]

-

Measurement: Measure the surface tension of each prepared solution at a constant, controlled temperature. Allow the reading to stabilize for each measurement.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two distinct linear regions. The CMC is determined from the concentration at the intersection of the regression lines drawn through these two regions.[12][13]

Caption: Workflow for CMC determination by surface tensiometry.

Self-Validation & Trustworthiness:

-

Applicability: This method is universally applicable to ionic, non-ionic, and zwitterionic surfactants.[10]

-

Limitations: The method is highly sensitive to surface-active impurities, which can create a pronounced minimum in the plot around the CMC, complicating interpretation.[17] Accurate temperature control is critical.

Conductivity Measurement

This electrochemical method is highly precise and particularly well-suited for ionic surfactants.

Causality & Principle: This method is only valid when this compound is in its protonated, cationic form (i.e., in an acidic buffer). Below the CMC, the specific conductivity increases linearly with concentration, as more charge-carrying monomers are added.[10] Above the CMC, while the total surfactant concentration increases, the additional molecules form micelles. Micelles, being large aggregates with bound counter-ions, are much less mobile and thus less efficient charge carriers than the individual monomers.[10] This results in a distinct decrease in the slope of the conductivity versus concentration plot. The break point corresponds to the CMC.

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in a suitable acidic buffer (e.g., acetate buffer) to ensure full protonation.

-

Instrumentation: Calibrate a high-precision conductivity meter with standard solutions at the desired experimental temperature.

-

Measurement: Immerse the conductivity probe into each solution, ensuring thermal equilibrium is reached before recording the specific conductivity (κ). Gentle stirring is recommended to ensure homogeneity, but foam formation should be avoided.

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C). The data will present two linear segments with different slopes. The CMC is the concentration at which these two lines intersect.[13]

Caption: Workflow for CMC determination by conductivity.

Self-Validation & Trustworthiness:

-

Applicability: Strictly limited to ionic surfactants or ionizable surfactants under appropriate pH conditions.[9][13] It cannot be used for this compound in its non-ionic (high pH) state.

-

Advantages: This bulk property measurement is less susceptible to surface-active impurities compared to tensiometry.[17] It is generally a fast and precise method.

Fluorescence Spectroscopy (Pyrene Probe Method)

This spectroscopic technique offers exceptional sensitivity and is ideal for systems with very low CMC values.

Causality & Principle: The method utilizes a hydrophobic fluorescent probe, most commonly pyrene, whose emission spectrum is highly sensitive to the polarity of its local environment.[18] The fluorescence emission spectrum of pyrene exhibits several vibronic bands. The intensity ratio of the first band (~373 nm) to the third band (~384 nm), known as the I₁/I₃ ratio, is a reliable indicator of solvent polarity.

-

Below CMC: In the polar aqueous environment, pyrene exhibits a high I₁/I₃ ratio.

-

Above CMC: As micelles form, the hydrophobic pyrene molecules preferentially partition into the non-polar, hydrocarbon-like core of the micelles.[19] This change in microenvironment causes a significant decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio versus surfactant concentration yields a sigmoidal curve, with the inflection point corresponding to the CMC.[11]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) to a concentration of approximately 10⁻³ M.

-

Surfactant Solutions: Prepare a series of volumetric flasks with varying concentrations of this compound. To each flask, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 10⁻⁶ to 10⁻⁷ M) and constant across all samples. Allow the solvent to evaporate completely before filling the flasks to the mark with the respective surfactant solutions. This ensures pyrene is solubilized by the surfactant system.[18]

-

Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure complete partitioning of the probe.[18]

-

Measurement: Using a fluorometer, record the fluorescence emission spectrum of pyrene (typically from 350 nm to 450 nm) for each sample, using an excitation wavelength of around 335 nm.[19]

-

Data Analysis: From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks. Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. Fit the resulting data to a sigmoidal (Boltzmann) function. The center of the sigmoid, representing the steepest point of the transition, is taken as the CMC.[11]

Self-Validation & Trustworthiness:

-

Applicability: The method is versatile and can be used for all classes of surfactants.[9][20]

-

Advantages: Its high sensitivity makes it the method of choice for surfactants with low CMCs or when only small sample volumes are available.[18]

-

Limitations: The probe molecule itself could potentially influence the micellization process, although this is minimized by using a very low probe concentration.[12]

| Method | Principle | Applicability for this compound | Pros | Cons |

| Surface Tensiometry | Change in interfacial tension | Universal (any pH) | Direct measurement of surface activity; considered a standard method.[10] | Sensitive to impurities; requires precise instrumentation.[13][17] |

| Conductivity | Change in charge carrier mobility | Cationic form only (low pH) | Fast, precise, and less sensitive to non-ionic impurities.[17] | Not applicable to non-ionic state (high pH).[9][13] |

| Fluorescence Probe | Change in probe microenvironment polarity | Universal (any pH) | Extremely sensitive, good for low CMCs.[18] | The probe may slightly perturb the system.[12] |

Conclusion

The Critical Micelle Concentration is a cornerstone parameter in the characterization of this compound and its derivatives. A thorough understanding of its value and the factors that influence it is indispensable for the rational design and optimization of formulations in pharmaceuticals, consumer products, and industrial processes. The choice of methodology for CMC determination should be guided by the specific properties of the system under investigation, particularly the pH-dependent ionic character of this compound. By employing the robust protocols described herein—surface tensiometry for universal applicability, conductivity for precision with the cationic form, and fluorescence spectroscopy for high sensitivity—researchers can confidently and accurately characterize this critical surfactant property.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 112-69-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]

- 6. Hexadecyl Dimethylamine [whamine.com]

- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. justagriculture.in [justagriculture.in]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. pharmacy180.com [pharmacy180.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Hexadecyldimethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyldimethylamine (HDMA), a tertiary amine with a long lipophilic alkyl chain, is a molecule of significant interest in materials science and drug delivery systems. Its amphiphilic nature governs its self-assembly into various supramolecular structures, which are critically dependent on its molecular geometry and conformational flexibility. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound, integrating theoretical principles with established experimental and computational methodologies. We delve into the intricacies of its bonding, the rotational degrees of freedom within its hexadecyl tail, and the influence of the dimethylamino headgroup on its overall architecture. This document is intended to serve as a foundational resource for researchers leveraging HDMA in advanced applications, offering insights into the causal relationships between its structure and macroscopic properties.

Fundamental Molecular Structure of this compound

This compound, with the chemical formula C₁₈H₃₉N, is comprised of two distinct domains: a polar dimethylamino headgroup and a nonpolar hexadecyl tail.[1][2] This inherent duality is the cornerstone of its utility as a surfactant and a building block for more complex molecular assemblies.[1][2]

The Dimethylamino Headgroup: A Tertiary Amine

The nitrogen atom in the dimethylamino headgroup is sp³-hybridized, resulting in a trigonal pyramidal geometry.[3][4] The three substituents—two methyl groups and the hexadecyl chain—and the lone pair of electrons occupy the four positions of a tetrahedron. Due to the presence of the lone pair, the C-N-C bond angles are slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 108°.[3] The C-N bond length is typically around 147 pm.[3]

A key dynamic feature of the tertiary amine headgroup is pyramidal inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. This inversion is generally fast at room temperature for simple amines, preventing the isolation of enantiomers in chiral tertiary amines.[3]

The Hexadecyl Tail: A Long Alkyl Chain

The hexadecyl tail is a saturated hydrocarbon chain consisting of sixteen carbon atoms. The carbon atoms in the alkyl chain are also sp³-hybridized, leading to a zigzag arrangement of the carbon backbone in its lowest energy state. The C-C single bonds allow for considerable rotational freedom, which is the basis for the conformational diversity of the molecule.

Conformational Analysis: The Flexible Nature of this compound

The overall shape of this compound is not static but rather a dynamic equilibrium of various conformations. This conformational flexibility is predominantly dictated by the rotational freedom around the C-C and C-N single bonds.

Conformation of the Hexadecyl Chain

The conformation of the hexadecyl chain can be understood by considering the dihedral angles along the carbon backbone. The most stable conformation for a segment of an n-alkane chain is the anti or trans conformation, where the bulky substituents are positioned 180° apart, minimizing steric hindrance. Rotations around the C-C bonds can lead to gauche conformations, which are higher in energy due to steric repulsion between adjacent methylene groups. The energy difference between the anti and gauche conformations is a critical parameter in determining the overall shape and flexibility of the alkyl chain. For long n-alkanes like hexadecane, the all-trans conformation is the most stable in the crystalline state, while in the liquid or solution phase, a multitude of conformations containing gauche linkages exist.

Influence of the Dimethylamino Headgroup

The presence of the dimethylamino headgroup introduces additional conformational considerations. The rotation around the C1-N bond (the bond connecting the hexadecyl chain to the nitrogen) has an energy barrier that influences the orientation of the alkyl chain relative to the headgroup. While specific experimental data for this compound is scarce, studies on smaller tertiary amines provide insight into these rotational barriers.

Furthermore, in condensed phases or at interfaces, the polar headgroup can influence the conformational ordering of the adjacent segments of the alkyl chain. In self-assembled structures like monolayers or micelles, the packing constraints imposed by the headgroups can lead to a more ordered, extended conformation of the alkyl tails to maximize van der Waals interactions.

Experimental Methodologies for Structural and Conformational Characterization

A variety of experimental techniques can be employed to probe the molecular structure and conformational dynamics of this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the atoms in this compound.

-

¹H NMR: Can provide information on the different types of protons in the molecule, including the terminal methyl group of the alkyl chain, the methylene groups, and the methyl groups on the nitrogen.

-

¹³C NMR: Offers a wider chemical shift range and can distinguish between the different carbon atoms along the hexadecyl chain and in the dimethylamino headgroup. The chemical shifts of the carbons in the alkyl chain can be sensitive to their local conformation (trans vs. gauche).

-

-

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy probe the vibrational modes of the molecule. Specific vibrational frequencies can be assigned to different functional groups and can be sensitive to the conformational state.

-

C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.

-

CH₂ scissoring and rocking modes: These are sensitive to the packing and conformation of the alkyl chain.

-

C-N stretching vibrations: Expected in the 1000-1200 cm⁻¹ region.

-

X-ray Diffraction and Scattering

-

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide the most precise and unambiguous determination of its molecular structure in the solid state, including bond lengths, bond angles, and the preferred conformation.

-

X-ray Scattering: For studying the structure of self-assembled monolayers or liquid crystalline phases, X-ray scattering techniques can provide information on the packing and orientation of the molecules.

Computational Modeling of this compound

Computational chemistry provides a powerful avenue to explore the structure and conformational landscape of this compound, complementing experimental data.

Molecular Mechanics (MM)

Molecular mechanics simulations, which employ classical force fields, are well-suited for studying the conformational preferences of large and flexible molecules like this compound.

-

Force Fields: Several force fields, such as AMBER, CHARMM, and OPLS, have parameters for alkanes and amines, allowing for the simulation of this compound. The choice of force field can influence the accuracy of the results.

-

Conformational Searching: Algorithms can be used to systematically or stochastically explore the potential energy surface of the molecule to identify low-energy conformations.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with other molecules or in different environments (e.g., in solution or as part of a lipid bilayer).

Quantum Mechanics (QM)

Quantum mechanical methods, such as Density Functional Theory (DFT), can provide more accurate calculations of the electronic structure, geometry, and vibrational frequencies of this compound. Due to the computational cost, QM calculations are typically performed on smaller fragments of the molecule or to refine the structures of key conformations identified through molecular mechanics.

Data Presentation and Protocols

Tabulated Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₉N | [1][2] |

| Molecular Weight | 269.51 g/mol | [1][2] |

| CAS Number | 112-69-6 | [1][2] |

| Nitrogen Hybridization | sp³ | [3][4] |

| Headgroup Geometry | Trigonal Pyramidal | [3][4] |

| Approx. C-N-C Bond Angle | 108° | [3] |

| Approx. C-N Bond Length | 147 pm | [3] |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant aggregation.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) for chemical shift calibration.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Advanced NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of resonances.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each chemical environment.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts and coupling patterns.

-

Analyze the chemical shifts of the alkyl chain carbons in the ¹³C NMR spectrum for conformational information.

-

Computational Protocol: Conformational Search using Molecular Mechanics

-

Molecule Building:

-

Construct the 3D structure of this compound using a molecular modeling software package.

-

-

Force Field Selection:

-

Choose an appropriate force field with parameters for tertiary amines and long-chain alkanes (e.g., GAFF, OPLS-AA).

-

-

Energy Minimization:

-

Perform an initial energy minimization of the starting structure to relieve any steric clashes.

-

-

Conformational Search:

-

Employ a conformational search algorithm (e.g., Monte Carlo, systematic search) to explore the rotational degrees of freedom of the C-C and C-N bonds.

-

Generate a large number of conformers and calculate their potential energies.

-

-

Analysis:

-

Rank the conformers by their relative energies to identify the low-energy structures.

-

Analyze the dihedral angles of the low-energy conformers to understand the preferred conformations of the hexadecyl chain and the orientation of the headgroup.

-

Optionally, perform higher-level QM calculations on the lowest energy conformers for more accurate energy and geometry data.

-

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound's atomic connectivity.

Conformational Isomers of the Hexadecyl Chain

Caption: Energy landscape of alkyl chain conformations.

Workflow for Conformational Analysis

Caption: Computational workflow for determining stable conformers.

Conclusion

The molecular structure and conformational behavior of this compound are intrinsically linked to its function in various applications. A thorough understanding of its trigonal pyramidal headgroup, the rotational freedom of its long alkyl tail, and the interplay between these two domains is essential for predicting and controlling its self-assembly and interfacial properties. This guide has outlined the fundamental structural features of HDMA and detailed the key experimental and computational approaches for its characterization. By integrating these methodologies, researchers can gain a deeper, more predictive understanding of this versatile molecule, paving the way for the rational design of novel materials and drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Nanoscale dynamics and protein adhesivity of alkylamine self-assembled monolayers on graphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Hexadecyldimethylamine in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of hexadecyldimethylamine (HDMA), a long-chain tertiary amine of significant interest in various industrial and research applications, including as a surfactant, emulsifier, and intermediate in chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical solubility data, and detailed experimental methodologies.

Introduction to this compound and its Physicochemical Profile

This compound (CAS No. 112-69-6), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine with a 16-carbon alkyl chain.[1] Its molecular structure, consisting of a long, nonpolar hydrocarbon tail and a polar dimethylamino head group, imparts amphiphilic properties that govern its solubility and interfacial activity. At room temperature, it typically presents as a clear, colorless to yellowish liquid or a waxy solid with a characteristic fish-like odor.[1]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₉N | [2] |

| Molecular Weight | 269.51 g/mol | [2][3] |

| Melting Point | ~12 °C | [2] |

| Boiling Point | ~300-320 °C | [1][3] |

| Density | ~0.801 g/mL at 20 °C | [2] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound. This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of HDMA is primarily influenced by the interplay of the following factors:

-

Van der Waals Forces: The long hexadecyl chain contributes to significant London dispersion forces, favoring solubility in nonpolar, hydrocarbon-based solvents.

-

Dipole-Dipole Interactions: The tertiary amine group introduces a dipole moment, allowing for interactions with polar aprotic solvents.

-

Hydrogen Bonding: While the tertiary amine nitrogen in HDMA cannot act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor, enabling some interaction with protic solvents like alcohols. However, the steric hindrance from the two methyl groups and the long alkyl chain can limit this interaction.

Generally, as the length of the hydrocarbon chain in an amine increases, its solubility in water and highly polar solvents decreases, while its solubility in nonpolar organic solvents increases.

Solubility Profile of this compound

Qualitative Solubility:

This compound is generally described as being soluble in organic solvents such as ethanol and acetone, and insoluble in water.[1] It is also reported to be slightly soluble in chloroform and methanol.[2]

Estimated Quantitative Solubility Data:

The following table provides an estimated solubility of this compound in various organic solvents at ambient temperature (~20-25 °C). These values are based on the general solubility trends of long-chain aliphatic amines and should be considered as indicative rather than absolute. For precise applications, experimental verification is strongly recommended.

| Solvent | Solvent Type | Expected Solubility ( g/100 g solvent) | Rationale |

| Hexane | Nonpolar (Aliphatic) | > 50 (Miscible) | Strong van der Waals interactions between the alkyl chains of HDMA and hexane. |

| Toluene | Nonpolar (Aromatic) | > 50 (Miscible) | Favorable interactions between the alkyl chain of HDMA and the aromatic ring of toluene. |

| Diethyl Ether | Polar Aprotic | > 40 | Good balance of nonpolar and polar interactions. |

| Chloroform | Polar Aprotic | > 30 | Dipole-dipole interactions and potential for weak hydrogen bonding. |

| Acetone | Polar Aprotic | > 25 | Dipole-dipole interactions are favorable. |

| Ethanol | Polar Protic | > 20 | Hydrogen bonding between the amine nitrogen and the hydroxyl group of ethanol, alongside dispersion forces. |

| Methanol | Polar Protic | > 15 | Similar to ethanol, but the shorter alkyl chain of methanol may offer slightly less favorable dispersion force interactions with the long hexadecyl chain of HDMA. |

| Water | Polar Protic | < 0.1 (Insoluble) | The large hydrophobic hexadecyl group dominates, preventing significant dissolution despite the potential for hydrogen bonding with the amine group.[1] |

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. A robust and widely applicable method is the isothermal gravimetric method . This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Protocol: Isothermal Gravimetric Method

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Procedure:

-

Temperature Equilibration: Set the constant temperature bath to the desired temperature (e.g., 25 °C) and allow it to stabilize. Place a sealed vial containing the organic solvent in the bath to pre-equilibrate.

-

Preparation of Saturated Solution:

-

Add a known volume of the temperature-equilibrated solvent to a clean, dry glass vial.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in the constant temperature bath on a magnetic stirrer.

-

Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. The filter removes any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the exact weight of the evaporating dish with the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the bulk of the solvent has evaporated, place the evaporating dish in a vacuum oven at a temperature below the boiling point of HDMA and dry to a constant weight.

-

Record the final weight of the evaporating dish with the dried this compound residue.

-

-

Calculation:

-

Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)

-

Mass of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved HDMA / Mass of solvent) x 100

-

Self-Validation and Trustworthiness:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Monitor the concentration of the supernatant over time (e.g., at 24, 36, and 48 hours) to confirm that equilibrium has been reached. The concentration should plateau.

-

Ensure the purity of the this compound and the solvent, as impurities can significantly affect solubility.

Advanced Analytical Techniques for Solubility Determination

Beyond the classical gravimetric method, several instrumental techniques can be employed for more rapid or high-throughput solubility screening.

-